[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride
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Overview
Description
[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichloro-fluorophenyl group, a piperidinyl-pyrazolyl group, and a pyridinylamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the dichloro-fluorophenyl ethoxy intermediate, followed by the synthesis of the piperidinyl-pyrazolyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure hydrochloride form of the compound.
Chemical Reactions Analysis
Types of Reactions
[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome. Major products formed from these reactions include various derivatives and analogs of the original compound, which can be further studied for their unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, [3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms. Researchers use this compound to investigate cellular processes and identify potential therapeutic targets.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its interactions with molecular targets are studied to understand its therapeutic potential and safety profile.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and specialty chemicals. Industrial research focuses on optimizing its production and exploring new uses in various industries.
Mechanism of Action
The mechanism of action of [3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- [3-[1-(2,6-Dichlorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride
- [3-[1-(2,6-Difluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride
- [3-[1-(2,6-Dichloro-4-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride
Uniqueness
The uniqueness of [3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride lies in its specific combination of functional groups and structural features. The presence of both dichloro and fluorophenyl groups, along with the piperidinyl-pyrazolyl and pyridinylamine moieties, provides a distinct chemical profile. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H23Cl3FN5O |
---|---|
Molecular Weight |
486.8 g/mol |
IUPAC Name |
3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H |
InChI Key |
BTDNHKQCPIBABF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl |
Origin of Product |
United States |
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